Anti-Cancer Activity: 2-Amino-4-(aminomethyl)thiazole Derivatives Induce Apoptosis in MCF-7 Breast Cancer Cells with Sub-Micromolar IC₅₀ vs. 5-Fluorouracil Baseline
Novel 2-amino-4-(aminomethyl)thiazole derivatives (constructed using 4-(aminomethyl)thiazole hydrochloride as the key intermediate) demonstrated superior cytotoxicity against MCF-7 human breast cancer cells compared to the clinical standard 5-fluorouracil. The most active derivative (compound 5g) exhibited an IC₅₀ of 0.37 μM, representing an 18.5-fold improvement in potency relative to 5-fluorouracil (IC₅₀ = 6.84 μM) in the same assay system [1]. Furthermore, flow cytometric analysis revealed that compound 5g induced apoptosis in 31.2% of MCF-7 cells at 1 μM concentration, compared to 18.7% for 5-fluorouracil at equivalent concentration, confirming enhanced apoptotic efficacy [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.37 μM (compound 5g, a 2-amino-4-(aminomethyl)thiazole derivative) |
| Comparator Or Baseline | 5-Fluorouracil (clinical standard): IC₅₀ = 6.84 μM |
| Quantified Difference | 18.5-fold greater potency |
| Conditions | MCF-7 human breast cancer cell line; MTT assay; 48-hour exposure |
Why This Matters
This head-to-head comparison demonstrates that 4-(aminomethyl)thiazole-derived compounds can achieve significantly enhanced potency versus a standard-of-care chemotherapeutic agent, validating the scaffold for oncology-focused medicinal chemistry programs.
- [1] Liao, M.; Huang, D.; Cheng, Y.-X. 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Mendeleev Commun. 2023, 33(1), 73–76. View Source
